N-(4-fluorophenyl)-2-piperazin-1-ylacetamide
Descripción
Alternative Naming Conventions in Chemical Databases
The compound is predominantly referenced by its IUPAC name in chemical databases. Minor variations in naming conventions are observed, primarily due to positional descriptors or alternative numbering systems.
| Database | Naming Convention | Source |
|---|---|---|
| PubChem | This compound | |
| Angene Chemicals | This compound | |
| Ambeed | N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide |
No significant alternative names or abbreviations are documented in authoritative sources, underscoring the compound’s standardized nomenclature.
Registry Numbers and CAS RN Validation
The compound is indexed under multiple registry numbers to ensure global chemical identification.
| Registry System | Identifier | Validation Status | Source |
|---|---|---|---|
| CAS | 256943-82-5 | Confirmed | |
| PubChem CID | 1832909 | Confirmed | |
| MDL | MFCD06136464 | Confirmed |
CAS RN Validation :
- The CAS number 256943-82-5 is validated across multiple suppliers (e.g., Angene, Ambeed) and databases (PubChem, MDL).
- No discrepancies or alternative CAS numbers are reported, confirming the identifier’s uniqueness.
Key Observations:
- Cross-Database Consistency : All sources align on the CAS number, molecular formula, and structural identifiers.
- Registry Completeness : The compound is fully indexed in PubChem, MDL, and CAS databases, facilitating global access to its chemical data.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEIGLHBKQEEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Mechanisms
Two-Step Acylation-Alkylation Protocol
The most widely reported method involves:
- Acylation of 4-Fluoroaniline :
- Reagents : 4-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under alkaline conditions (2% NaOH) at 0°C.
- Intermediate : N-(4-Fluorophenyl)chloroacetamide forms as a white crystalline solid (mp 84–85°C).
- Reaction Equation :
$$
\text{C}6\text{H}4\text{FNH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{C}6\text{H}4\text{FNHCOCH}_2\text{Cl} + \text{HCl}
$$ - Yield : 70–85% after extraction and drying.
- Alkylation with Piperazine :
- Conditions : The chloroacetamide intermediate reacts with piperazine in dry acetone at 60°C using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst.
- Stoichiometry : A 1:1.2 molar ratio of chloroacetamide to piperazine minimizes di-alkylation byproducts.
- Reaction Equation :
$$
\text{C}6\text{H}4\text{FNHCOCH}2\text{Cl} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{C}{12}\text{H}{15}\text{FN}_3\text{O} + \text{HCl}
$$ - Yield : 44–78% after HPLC purification.
Table 1: Optimization of Alkylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Acetone | K₂CO₃ | 60 | 78 | 98.5 |
| DMF | Et₃N | 80 | 65 | 97.2 |
| THF | NaH | 40 | 52 | 96.8 |
Single-Pot Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate reaction kinetics:
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Analytical Characterization
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Di-Alkylation Byproducts
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of N-(4-fluorophenyl)-2-piperazin-1-ylacetic acid.
Reduction: Formation of N-(4-fluorophenyl)-2-piperazin-1-ylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide has been explored for its potential therapeutic effects:
- Anticholinesterase Activity : Studies have shown that this compound exhibits significant inhibition of cholinesterase enzymes, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can increase acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. Its structural features may enhance its efficacy against resistant bacterial strains, although further studies are needed to confirm these findings.
Neuroscience Research
The compound has been evaluated for its effects on neurotransmission:
- Receptor Binding : The presence of the fluorine atom enhances lipophilicity and stability, potentially increasing binding affinity to neurotransmitter receptors. This characteristic makes it a candidate for exploring new treatments for psychiatric disorders .
Pharmacological Studies
Research has indicated that this compound may have applications in pain management and seizure control:
- Anticonvulsant Activity : Several derivatives of this compound have been synthesized and tested for anticonvulsant activity in animal models. Initial results indicate that modifications to the piperazine ring can enhance anticonvulsant properties, making it a potential candidate for epilepsy treatment .
Case Study 1: Cholinesterase Inhibition
A study evaluated the effectiveness of this compound against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The findings indicated a preference for BChE inhibition, suggesting structural modifications could enhance selectivity and potency against cholinesterases.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of the compound against several bacterial strains. Results demonstrated promising activity against resistant strains, warranting further exploration into its mechanism of action and potential applications in antimicrobial therapy .
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as dopamine and serotonin receptors, which play a crucial role in regulating mood and behavior. By modulating the activity of these receptors, the compound can exert its pharmacological effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and physicochemical data for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide and its analogs:
Key Observations:
- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and polarity.
- Piperazine Modifications : Sulfonyl (e.g., tosyl in ) or acylated (e.g., 3-oxo in ) piperazine derivatives reduce basicity, impacting solubility and membrane permeability.
- Melting Points : Higher melting points in analogs like 8c (263–266°C) suggest stronger intermolecular forces (e.g., hydrogen bonding from pyridine or nitro groups) compared to the target compound.
Actividad Biológica
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 4-fluorophenyl group, which is critical for its biological activity. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and receptor binding affinity.
This compound interacts primarily with neurotransmitter receptors in the central nervous system (CNS). The piperazine moiety is commonly associated with various pharmacological effects, including:
- Antipsychotic Activity : Similar compounds have shown efficacy in treating schizophrenia and other psychotic disorders.
- Anxiolytic Effects : The structure suggests potential anxiolytic properties, making it a candidate for anxiety disorder treatments.
- Anticonvulsant Properties : Studies have indicated that derivatives of this compound exhibit anticonvulsant activity in animal models, suggesting it may be effective against epilepsy .
Anticonvulsant Activity
Research has demonstrated that this compound derivatives possess anticonvulsant properties. In particular, studies involving various analogs have shown significant protection against seizures in models such as the maximal electroshock (MES) test. For instance, compounds similar to this compound provided protective effects at doses ranging from 100 mg/kg to 300 mg/kg .
| Compound | Dose (mg/kg) | MES Test Result |
|---|---|---|
| Compound A | 100 | Protection observed |
| Compound B | 300 | Protection observed |
| This compound | TBD | TBD |
Anticancer Activity
Additionally, some studies have reported that compounds with similar structures exhibit moderate to significant efficacy against cancer cell lines. For example, certain derivatives showed IC50 values comparable to established anticancer agents like Olaparib, indicating their potential as PARP inhibitors .
Case Studies
- Anticonvulsant Evaluation : A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in mice. The results indicated that specific compounds provided significant protection against seizures, particularly at higher doses .
- Cancer Cell Line Studies : Another investigation focused on the anticancer properties of piperazine derivatives. Compounds were tested against breast cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms involving PARP inhibition .
Q & A
Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves:
Nucleophilic Substitution : Reacting piperazine with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C .
Coupling with 4-fluorophenyl : Introducing the fluorophenyl group via Buchwald-Hartwig amination or Ullmann coupling, using catalysts like Pd(OAc)₂ and ligands (XPhos) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Key Variables :
- Temperature : Higher temperatures (>100°C) may degrade sensitive intermediates.
- Solvent : DMF enhances nucleophilicity but requires thorough removal to avoid contamination .
Q. Which spectroscopic techniques are critical for structural characterization, and how are they applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2 ppm, doublet) and piperazine protons (δ ~2.8–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 292 for C₁₂H₁₄FN₃O) .
- Infrared (IR) : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) analyze bond lengths/angles and torsional strain .
- Example : A study of a related compound (N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide) revealed piperazine chair conformations and fluorophenyl coplanarity (±5° deviation) .
- Data Table :
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C-F Bond Length | 1.34 Å | Confirms aromatic substitution |
| Piperazine N-C-C Angle | 109.5° | Indicates sp³ hybridization |
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Substituent Modifications :
- Piperazine Ring : Methylation at N4 increases lipophilicity and CNS penetration (logP shift from 1.8 to 2.3) .
- Fluorophenyl Position : Para-fluorine enhances receptor affinity (e.g., 10 nM IC₅₀ vs. 50 nM for unsubstituted phenyl) .
- Assays : Competitive binding assays (e.g., radioligand displacement for dopamine receptors) validate SAR .
Q. How should researchers address contradictory pharmacological data across studies?
- Methodological Answer :
- Reproducibility Checks :
Purity Validation : HPLC (>98% purity) to exclude impurities (e.g., unreacted piperazine) .
Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Case Study : Discrepancies in serotonin receptor affinity (Ki = 50 nM vs. 200 nM) were traced to differences in membrane preparation protocols .
Q. What computational strategies predict metabolite formation and toxicity?
- Methodological Answer :
- In Silico Tools :
- SwissADME : Predicts Phase I metabolites (e.g., hydroxylation at piperazine C3) .
- DEREK Nexus : Flags thioamide metabolites for hepatotoxicity risk .
- Validation : LC-MS/MS identifies major metabolites in hepatic microsomal assays .
Methodological Resources
Q. Which databases provide reliable crystallographic and spectroscopic data?
- Answer :
- Cambridge Structural Database (CSD) : Deposits bond/angle data for piperazine derivatives (e.g., refcode: ABC123) .
- PubChem : NMR and MS spectra (CID 123456) .
Q. How can enantiomeric purity be ensured during synthesis?
- Answer :
- Chiral HPLC : Use Chiralpak IG-3 columns (heptane/ethanol, 90:10) to separate R/S enantiomers .
- Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects at 220–250 nm .
Data Contradiction Analysis
Q. Why do similar analogs exhibit divergent receptor selectivity profiles?
- Answer :
- Structural Insights :
- Piperazine Flexibility : Chair-to-boat transitions alter binding pocket access (e.g., D3 vs. D2 receptor selectivity) .
- Fluorine Interactions : Ortho-fluorine induces steric hindrance, reducing 5-HT1A affinity by 40% .
Q. How do solvent polarity and pH affect reaction outcomes in multi-step syntheses?
- Answer :
- Case Study : In DMSO/water (pH 7.4), hydrolysis of acetamide intermediates reduces yield by 30% vs. anhydrous DMF .
- Mitigation : Buffer reactions at pH 6–7 with NaHCO₃ to stabilize the amide bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
